molecular formula C7H9FN2 B1443420 6-fluoro-N,N-dimethylpyridin-2-amine CAS No. 909187-41-3

6-fluoro-N,N-dimethylpyridin-2-amine

Cat. No.: B1443420
CAS No.: 909187-41-3
M. Wt: 140.16 g/mol
InChI Key: USAJMRIOONMYNR-UHFFFAOYSA-N
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Description

6-fluoro-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol It is a fluorinated derivative of N,N-dimethylpyridin-2-amine, characterized by the presence of a fluorine atom at the 6th position of the pyridine ring

Scientific Research Applications

6-fluoro-N,N-dimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing the compound, avoid contact with skin and eyes, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring with a fluorine atom . For example, the reaction of N,N-dimethylpyridin-2-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under appropriate conditions can yield 6-fluoro-N,N-dimethylpyridin-2-amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with enzymes or receptors. This can lead to various biological effects, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-fluoro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAJMRIOONMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dimethylamine hydrochloride (19.0 g, 91.2 mmol) was added to a suspension of 2,6-difluoropyridine (10.0 g, 86.9 mmol) and potassium carbonate (24.4 g, 177 mmol) in acetonitrile (100 mL). The suspension was stirred at reflux for 2 h before cooling to room temperature and filtering through a pad of celite, washing the filter cake with acetonitrile (500 mL). The filtrate was concentrated in vacuo to product desired product (11.3 g, 93% yield) as an orange oil. 1H NMR (CDCl3, 600 MHz) 5=7.33-7.66 (m, 1 H) 6.28 (dd, J=8.22, 2.35 Hz, 1 H) 6.09 (dd, J=7.63, 2.35 Hz, 1 H) 3.07 (s, 6 H); MS (FID)=140.0 (M)+.
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93%

Synthesis routes and methods II

Procedure details

In a microwave tube was placed 2,6-difluoropyridine (0.500 mL, 5.47 mmol), dimethylamine, (2.0 M solution in THF, 4.11 mL, 8.21 mmol). The mixture was heated at 150° C. for 20 min. Water was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 536 mg of a crude yellow oil, which was purified by column chromatography (3/1 Hex/ethyl acetate) to give 500 mg of 6-fluoro-N,N-dimethylpyridin-2-amine as a light yellow oil. To a solution of diisopropylamine (0.15 mL, 1.1 mmol) in 2 mL of THF at 0° C. was added butyllithium (1.6 M in hexane, 0.69 mL, 1.1 mmol). The reaction stirred for 30 minutes and was then cooled to 60° C. at which time 6-fluoro-N,N-dimethylpyridin-2-amine (0.124 g, 0.88 mmol) was added in 1 mL of THF. The reaction stirred at −60° C. for 45 min. Then triisopropyl borate (0.25 mL, 1.1 mmol) was added and the reaction was allowed to stir for 1 h at 23° C. Ammonium chloride (sat.) was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 136 mg of a brown oil, which was purified by column chromatography (3/1 hexanes/ethyl acetate to 1/1 EtOAc/hexanes) to give 46 mg of a white solid. ES+=185.1 (M+H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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